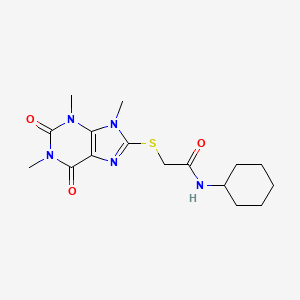

N-cyclohexyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CTMP, and it has been found to have a number of interesting properties that make it useful for a wide range of applications.

Aplicaciones Científicas De Investigación

- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are 1,3,5-triazines with antitumor properties. HMM is used to treat lung cancer, while 2 is effective against ovarian cancer .

- Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and is also active against tumors .

- Other 1,3,5-triazines, such as those with general structure 4, exhibit aromatase inhibitory activity .

- Compound 6 has potential use as a siderophore (microbial iron shelter) mediated drug .

- The general structure 7 acts as a potent corticotrophin-releasing factor 1 receptor antagonist .

- Compounds of type 8 show activity against leukotriene C4 (LTC4), which protects against gastric lesions .

- Compound 9 is also a potent corticotrophin-releasing factor 1 receptor antagonist .

- Replacement of chloride ions in cyanuric chloride leads to various 1,3,5-triazine derivatives. Some of these compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .

- Perlite–SO3H nanoparticles serve as catalysts for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amine derivatives .

- While not directly related to this specific compound, 1,3,5-triazines are used in the production of herbicides and polymer photostabilizers .

Antitumor Properties

Biological Activity

Antimalarial and Antimicrobial Properties

Quinoxaline Derivatives Synthesis

Herbicides and Polymer Photostabilizers

Trypanosoma brucei Activity

Propiedades

IUPAC Name |

N-cyclohexyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3S/c1-19-13-12(14(23)21(3)16(24)20(13)2)18-15(19)25-9-11(22)17-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWUPEOCQJMXIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2843830.png)

![3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2843831.png)

![2-fluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2843833.png)

![2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2843839.png)

![N-(2-fluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2843840.png)

![2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2843841.png)

![N,N-diethyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2843845.png)

![(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843850.png)

![(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2843851.png)